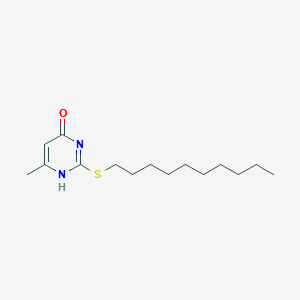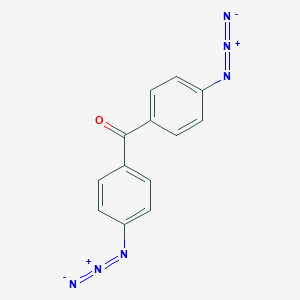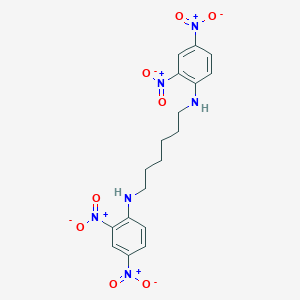
N-(4-methylphenyl)thiophene-2-sulfonamide
説明
N-(4-methylphenyl)thiophene-2-sulfonamide, also known as MTSEA, is a chemical compound that has been extensively used in scientific research. It is a sulfhydryl-reactive compound, which means it can react with thiol groups in proteins and alter their function. MTSEA has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
N-(4-methylphenyl)thiophene-2-sulfonamide reacts with thiol groups in proteins and forms a covalent bond, which can alter the function of the protein. This can lead to changes in protein activity, stability, and localization. N-(4-methylphenyl)thiophene-2-sulfonamide can also affect the function of ion channels by modifying specific residues and altering their gating properties. The mechanism of action of N-(4-methylphenyl)thiophene-2-sulfonamide is dependent on the specific protein or ion channel being studied.
生化学的および生理学的効果
N-(4-methylphenyl)thiophene-2-sulfonamide can have various biochemical and physiological effects depending on the protein or ion channel being studied. It can alter enzyme activity, protein stability, and protein-protein interactions. N-(4-methylphenyl)thiophene-2-sulfonamide can also affect the gating properties of ion channels, such as their open probability and voltage sensitivity. The physiological effects of N-(4-methylphenyl)thiophene-2-sulfonamide depend on the specific ion channel or protein being studied, but can include changes in muscle contraction, neurotransmission, and cell signaling.
実験室実験の利点と制限
N-(4-methylphenyl)thiophene-2-sulfonamide has several advantages for lab experiments, including its ability to selectively modify thiol groups in proteins and its high reactivity. It can also be used to study the function of ion channels in various physiological processes. However, there are also limitations to using N-(4-methylphenyl)thiophene-2-sulfonamide, such as its potential for non-specific modification of proteins and its limited solubility in aqueous solutions. Moreover, the effects of N-(4-methylphenyl)thiophene-2-sulfonamide on protein function can be difficult to predict and may vary depending on the specific protein being studied.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)thiophene-2-sulfonamide. One area of interest is the development of new methods for protein modification using N-(4-methylphenyl)thiophene-2-sulfonamide, such as site-specific modification and reversible modification. Another area of interest is the use of N-(4-methylphenyl)thiophene-2-sulfonamide in drug discovery, particularly for identifying new drug targets and developing new drugs. Additionally, there is potential for using N-(4-methylphenyl)thiophene-2-sulfonamide in the study of ion channels in various disease states, such as cardiac arrhythmias and epilepsy. Finally, further research is needed to understand the effects of N-(4-methylphenyl)thiophene-2-sulfonamide on protein function and to develop methods for predicting the outcome of N-(4-methylphenyl)thiophene-2-sulfonamide modification on specific proteins.
合成法
N-(4-methylphenyl)thiophene-2-sulfonamide can be synthesized by reacting 4-methylphenylmagnesium bromide with thiophene-2-sulfonyl chloride. The reaction yields N-(4-methylphenyl)thiophene-2-sulfonamide as a white solid, which can be purified by recrystallization. The purity of the final product can be determined by various methods, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(4-methylphenyl)thiophene-2-sulfonamide has been used in various research applications, such as protein modification, ion channel studies, and drug discovery. It is commonly used to modify cysteine residues in proteins and study their function. N-(4-methylphenyl)thiophene-2-sulfonamide can also be used to study the structure and function of ion channels, which are important for various physiological processes, such as muscle contraction and neurotransmission. Moreover, N-(4-methylphenyl)thiophene-2-sulfonamide has been used in drug discovery to identify potential drug targets and develop new drugs.
特性
IUPAC Name |
N-(4-methylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-9-4-6-10(7-5-9)12-16(13,14)11-3-2-8-15-11/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIJHPUOEIWHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353319 | |
| Record name | N-(4-methylphenyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)thiophene-2-sulfonamide | |
CAS RN |
39810-48-5 | |
| Record name | N-(4-methylphenyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)







![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)


![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)